molecular formula C7H5NO4S3 B2807739 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid CAS No. 2225146-46-1

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid

Cat. No. B2807739
M. Wt: 263.3
InChI Key: ZVIFHSJYVRQESU-UHFFFAOYSA-N
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Description

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a compound with the molecular formula C7H5NO4S3 . It is a powder at room temperature . Thiophene-based analogs, such as this compound, have been of interest to scientists due to their potential as biologically active compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12) . This indicates the presence of a thiophene ring system, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid are not detailed in the literature, thiophene derivatives are known to be involved in various types of reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 263.32 .

Scientific Research Applications

1. Antimycobacterial Agents

  • Context : Novel 2-amino-5-arylthieno[2,3-b]thiophenes, synthesized from 5-aryldihydro-3(2H)-thiophenones, show potential as antimycobacterial agents.
  • Key Finding : A specific compound within this series exhibited significant in vitro activity against both Mycobacterium tuberculosis H37Rv and multi-drug resistant M. tuberculosis.
  • Source : (Balamurugan et al., 2009).

2. Supramolecular Liquid-Crystalline Complexes

  • Context : Thieno[3,2-b]thiophene-2-carboxyaldehyde is used for synthesizing novel supramolecular liquid-crystalline complexes.
  • Key Finding : These complexes are formed through intermolecular hydrogen bonding, indicating their potential for material science applications.
  • Source : (Tso et al., 1998).

3. Organic Synthesis

  • Context : Thiophene-2-carboxylates with SO2R substituents at C3 are utilized in palladium-catalyzed coupling reactions.
  • Key Finding : This process yields 5-arylated thiophene-3-sulfonic amides or esters, crucial for various synthetic applications.
  • Source : (Bheeter et al., 2013).

4. Heterocyclization Reactions

  • Context : Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate is used in heterocyclization reactions.
  • Key Finding : These reactions produce various derivatives like bispyrido- and bispyrrolothieno[2,3-b]thiophenes, with potential applications in organic chemistry.
  • Source : (Khodairy & El-Saghier, 2011).

5. Micro-Region Structure and Properties Analysis

  • Context : Studies on the micro-region structure and properties of dithienothiophene-dicarboxylic acids provide insights into molecular arrangements and properties.
  • Key Finding : This research helps in understanding the optical and conductance properties of such compounds, crucial for material science.
  • Source : (Wang et al., 2010).

6. Heterocyclic Synthesis

  • Context : Synthesis of 5-cyano-2-carbethoxythieno[2,3-b]thiophenyl-3,4-diisothiocyanates leads to a range of heterocyclic compounds.
  • Key Finding : These compounds have relevance in the chemical and pharmaceutical fields due to their distinct reactivities.
  • Source : (Allah, 2015).

Future Directions

The future directions for the study and application of 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the interest in thiophene-based analogs, this compound could be a subject of future research in medicinal chemistry .

properties

IUPAC Name

5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIFHSJYVRQESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(S2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid

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